

# Feglymycin and Its Derivatives: A Technical Guide to Biological Activity

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## Compound of Interest

Compound Name: *Feglymycin*

Cat. No.: *B1672328*

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## Abstract

**Feglymycin**, a linear 13-mer peptide isolated from *Streptomyces* sp., has emerged as a molecule of significant interest in the scientific community due to its dual biological activities. It exhibits potent anti-HIV activity and notable antibacterial efficacy, particularly against methicillin-resistant *Staphylococcus aureus* (MRSA). This technical guide provides an in-depth overview of the biological activities of **feglymycin** and its derivatives, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

## Introduction

**Feglymycin** is a non-ribosomally synthesized peptide characterized by a high content of unusual nonproteinogenic amino acids, specifically 3-hydroxyphenylglycine and 3,5-dihydroxyphenylglycine residues.[1] Its unique structure is responsible for its distinct biological functions. The primary antiviral activity of **feglymycin** is directed against the Human Immunodeficiency Virus (HIV), where it acts as an entry inhibitor.[2][3] Concurrently, its antibacterial properties are attributed to the disruption of bacterial cell wall synthesis.[4] The exploration of **feglymycin** derivatives, particularly through alanine scanning, has provided valuable insights into the structure-activity relationships (SAR) that govern its biological effects.

[2]

## Quantitative Biological Activity Data

The biological potency of **feglymycin** and its derivatives has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) for anti-HIV activity and minimum inhibitory concentrations (MIC) for antibacterial activity.

Table 1: Anti-HIV Activity of **Feglymycin** and Alanine-Scan Derivatives

Compound	Target	Assay Cell Line	IC50 (μM)
Feglymycin	HIV-1 replication	MT-4	lower μM range[2]
[L-Ala13]-Feglymycin	HIV-1 replication	MT-4	> 10 μM (Inactive)[2]

Note: Specific IC50 values for other alanine-scan derivatives against HIV are not readily available in the public domain.

Table 2: Antibacterial Activity of **Feglymycin** and Alanine-Scan Derivatives against *Staphylococcus aureus*

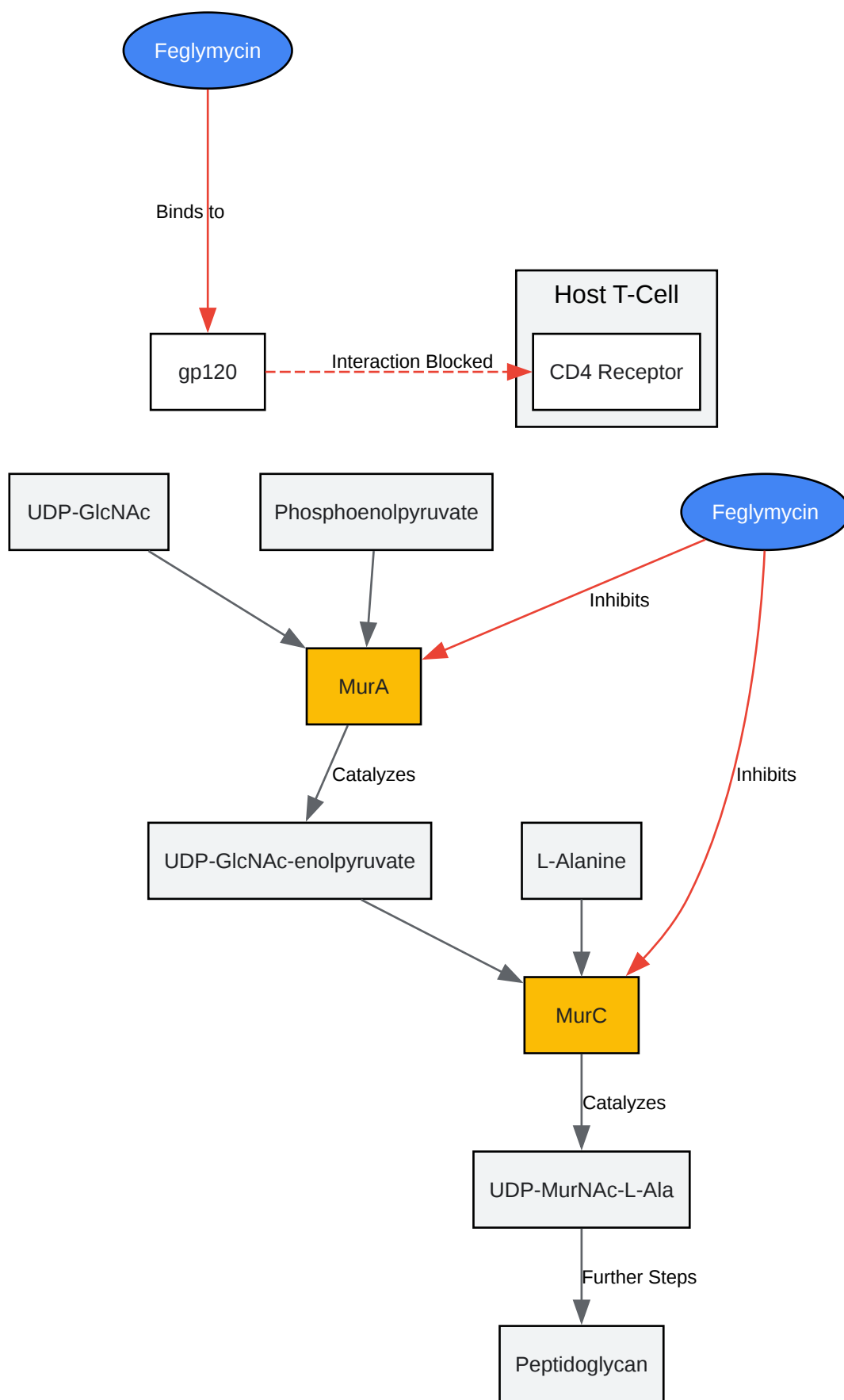
Compound	Target Enzyme	MIC (μM)
Feglymycin	<i>S. aureus</i> growth	Potent (specific value not consistently reported)[3]
Feglymycin	MurA ( <i>S. aureus</i> )	IC50 = 3.5
Feglymycin	MurC ( <i>S. aureus</i> )	IC50 = 1.0
Feglymycin	MurA ( <i>E. coli</i> )	IC50 = 3.4
Feglymycin	MurC ( <i>E. coli</i> )	IC50 = 0.3

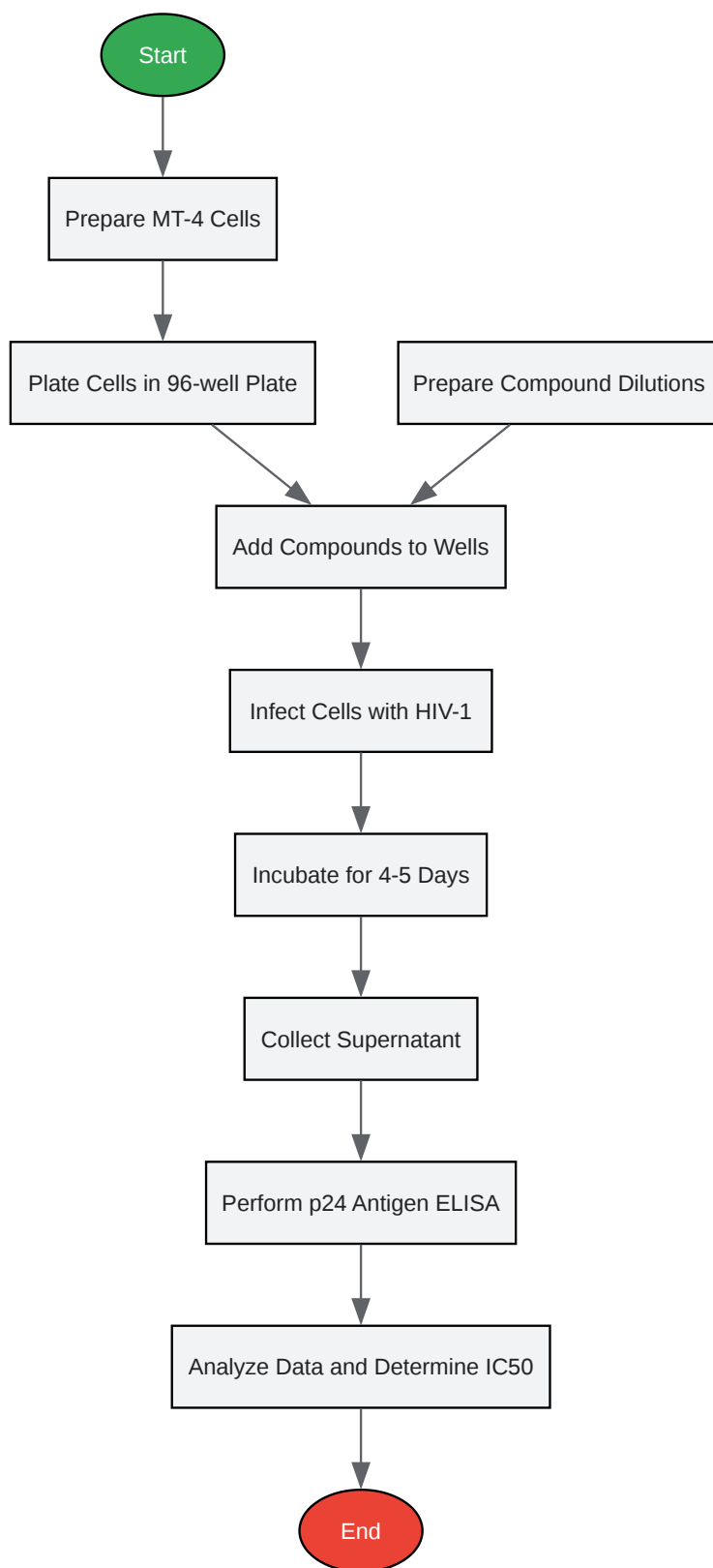
Note: While described as potent, a specific MIC value for the parent **feglymycin** against *S. aureus* is not consistently cited across reviewed literature.

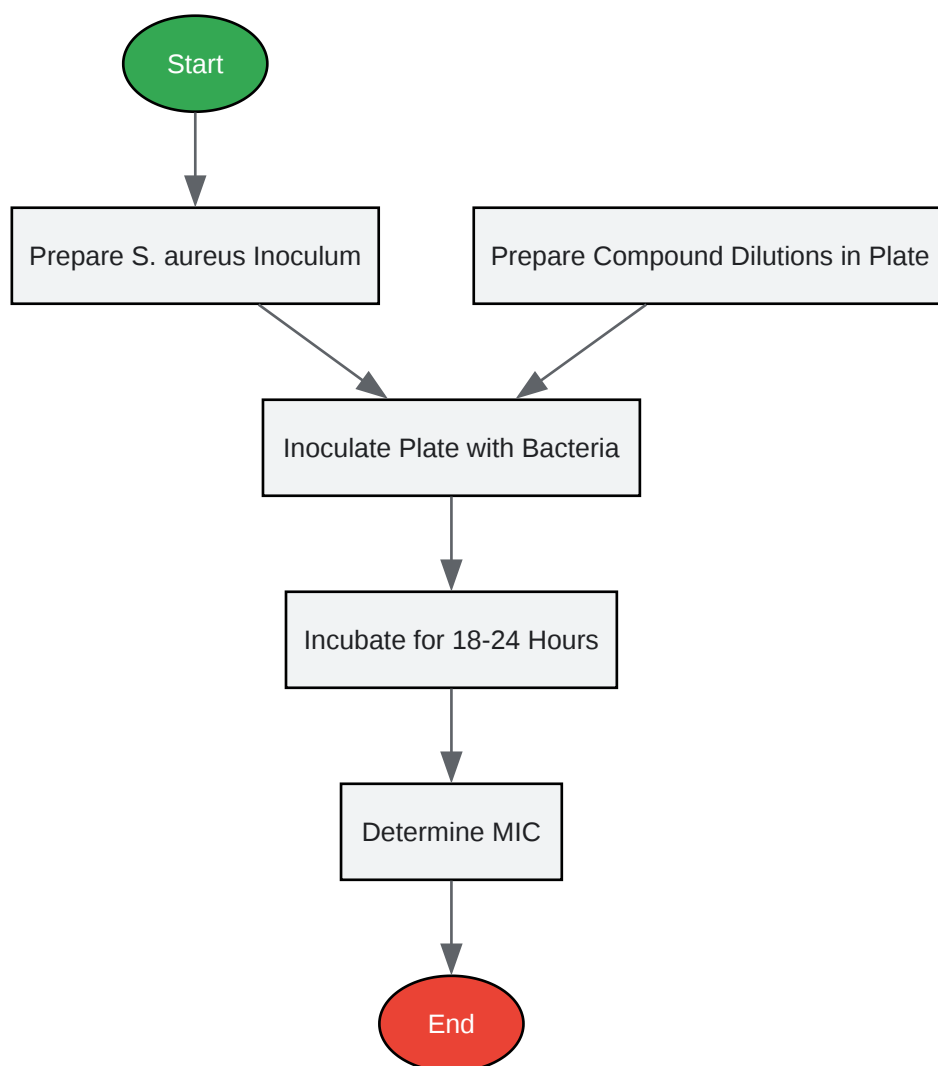
## Mechanisms of Action

### Anti-HIV Activity: Inhibition of Viral Entry

**Feglymycin**'s anti-HIV mechanism is centered on the inhibition of viral entry into the host cell. It directly targets the HIV envelope glycoprotein gp120, a critical component for the virus's attachment to the host cell's CD4 receptor.[2] By binding to gp120, **feglymycin** effectively blocks the interaction between the virus and the CD4 receptor, thereby preventing the initial step of HIV infection.[2] Alanine-scan analysis has revealed that the L-aspartic acid residue at position 13 of the **feglymycin** peptide is crucial for this anti-HIV activity.[2]







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